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Compound of Interest

Compound Name:
3-Chloro-6-fluoro-2-

methoxyphenol

CAS No.: 1781486-66-5

Cat. No.: B1530752

Get Quote

Chemical Identity & Core Properties
3-Chloro-6-fluoro-2-methoxyphenol represents a class of poly-substituted aromatics where

the precise arrangement of substituents (fluorine, chlorine, and methoxy) around the phenolic

core dictates its reactivity and biological efficacy. The "2-methoxy" (guaiacol) motif provides a

hydrogen-bond acceptor site, while the 6-fluoro and 3-chloro groups modulate lipophilicity and

metabolic resistance.
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Property Value / Description

CAS Number 1781486-66-5

IUPAC Name 3-Chloro-6-fluoro-2-methoxyphenol

Molecular Formula C₇H₆ClFO₂

Molecular Weight 176.57 g/mol

Appearance Off-white to pale yellow crystalline solid

Predicted pKa
~7.8 - 8.2 (Acidic shift due to F/Cl electron

withdrawal)

Solubility
Soluble in DCM, Methanol, DMSO; Sparingly

soluble in water

Key Moiety Fluorinated Guaiacol (2-methoxyphenol)

Synthetic Methodology
The synthesis of 3-Chloro-6-fluoro-2-methoxyphenol is non-trivial due to the directing effects

of the existing substituents. A robust industrial route typically avoids direct halogenation of

guaiacol (which lacks regioselectivity) and instead employs a Directed Ortho-Lithiation (DoM)

strategy or a Diazotization-Hydrolysis sequence starting from aniline precursors.

Primary Synthetic Route: The Anisole Functionalization
Pathway
This protocol ensures high regioselectivity by utilizing the directing power of the methoxy group

and the steric blocking of the chlorine atom.

Starting Material:2-Chloro-6-fluoroanisole (1-methoxy-2-chloro-6-fluorobenzene). This

precursor is synthesized via the Balz-Schiemann reaction from 3-chloro-o-anisidine [1].

Lithiation: Treatment with n-Butyllithium (n-BuLi) at low temperature (-78°C). The lithium

selectively deprotonates the position ortho to the fluorine or methoxy group. However, due to

the crowding, directing groups must be carefully managed. A more scalable route involves

oxidation of the corresponding aldehyde or boronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1530752/docs?utm_src=pdf-body#technical-monograph-3-chloro-6-fluoro-2-methoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530752?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Boronic Acid Intermediate: Reaction of the lithiated species with Trimethyl borate (B(OMe)₃)

yields the phenylboronic acid [2].

Oxidative Hydroxylation: The boronic acid is converted to the phenol using Hydrogen

Peroxide (H₂O₂) or Oxone.

Alternative Route: Chlorination of 6-Fluoroguaiacol
For smaller scales, a direct halogenation approach may be used, though purification is required

to remove the para-chloro isomer.

Precursor:6-Fluoro-2-methoxyphenol (6-Fluoroguaiacol).

Reagent: Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

Conditions: Controlled temperature (0-5°C) in Acetonitrile to favor the ortho-chlorination

(position 3) over the para-position (position 4), although the electronic push of the OH group

strongly activates the para position.

Synthetic Workflow Diagram
The following diagram illustrates the high-purity synthesis pathway via the Boronic Acid

intermediate, which is preferred for pharmaceutical applications to avoid isomer contamination.

2-Chloro-6-fluoroanisole
(Precursor)

Lithiated Intermediate
(Li-C Species)

n-BuLi, THF
-78°C Aryl Boronate

(B(OMe)2)
B(OMe)3 Oxidative Hydroxylation

(H2O2 / NaOH)
Hydrolysis 3-Chloro-6-fluoro-

2-methoxyphenol
Acidification

Click to download full resolution via product page

Figure 1: Regioselective synthesis ensuring correct placement of the hydroxyl group relative to

the halogens.

Applications in Drug Discovery & Agrochemicals
Pharmaceutical Intermediates (Kinase & HIF Inhibitors)
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The 3-chloro-6-fluoro-2-methoxyphenol scaffold is a bioisostere used to optimize the

pharmacokinetic (PK) profile of drugs.

Metabolic Blockade: The fluorine atom at the 6-position blocks metabolic oxidation (Phase I

metabolism) at a typically vulnerable site on the phenol ring.

Lipophilicity Tuning: The chlorine atom increases lipophilicity (LogP), enhancing membrane

permeability, while the methoxy group acts as a specific binding anchor in protein pockets

(e.g., Kinase hinge regions).

Specific Targets: This moiety is structurally relevant to the synthesis of HIF-2α inhibitors

(analogous to Belzutifan intermediates) and Aurora A kinase inhibitors, where polysubstituted

phenyl rings are essential for potency [3].

Agrochemicals (Herbicides)
Fluorinated phenols are ubiquitous in the synthesis of protoporphyrinogen oxidase (PPO)

inhibitors and auxin-mimic herbicides. The specific substitution pattern of 3-Chloro-6-fluoro-2-
methoxyphenol makes it a candidate for:

Dicamba Analogs: Modifying the classic Dicamba structure (3,6-dichloro-2-methoxybenzoic

acid) by replacing a chlorine with fluorine can alter soil half-life and plant selectivity.

Safeners: Used to protect crops from herbicide damage by inducing specific metabolic

pathways.

Handling, Safety, and Stability
As a halogenated phenol, this compound requires strict safety protocols.
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Hazard Class Description Mitigation

Corrosivity
Causes severe skin burns and

eye damage (Category 1B).

Wear nitrile gloves (double-

gloved), face shield, and lab

coat.

Acute Toxicity Toxic if swallowed or inhaled.
Handle in a certified chemical

fume hood.

Environmental
Very toxic to aquatic life with

long-lasting effects.

Collect all waste for hazardous

incineration; do not release to

drains.

Storage Protocol: Store under inert atmosphere (Nitrogen or Argon) at 2-8°C. Phenols are

prone to oxidation; the presence of the methoxy group makes this compound sensitive to

demethylation if exposed to strong Lewis acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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